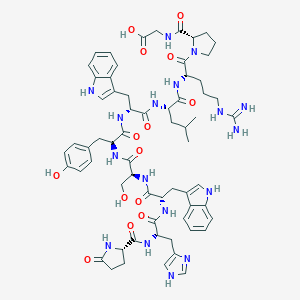
(D-Trp6)-LHRH (acide libre)
Vue d'ensemble
Description
The compound 2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid is a synthetic decapeptide analog of luteinizing hormone-releasing hormone (LHRH). .
Applications De Recherche Scientifique
Chemistry:
- Used as a model compound in peptide synthesis studies.
- Employed in the development of new peptide-based drugs.
Biology:
- Studied for its role in regulating the release of luteinizing hormone and follicle-stimulating hormone.
- Used in research on hormone-dependent diseases.
Medicine:
- Clinically used to treat prostate cancer and precocious puberty.
- Investigated for its potential in treating other hormone-related conditions .
Industry:
- Utilized in the production of peptide-based pharmaceuticals.
- Applied in the development of diagnostic assays .
Mécanisme D'action
Target of Action
(D-Trp6)-LHRH, also known as H-Pyr-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-OH, primarily targets the luteinizing hormone-releasing hormone (LH-RH) receptors . These receptors are found in various tissues, including the pituitary gland and certain types of cancer cells . The role of these receptors is to bind LH-RH, triggering a cascade of events that ultimately leads to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland .
Mode of Action
The compound interacts with its targets by binding to the LH-RH receptors. This binding mimics the action of natural LH-RH, leading to the release of LH and FSH . Unlike natural lh-rh, (d-trp6)-lhrh has a much longer half-life and a stronger affinity for the lh-rh receptors . This results in a more prolonged and potent stimulation of the pituitary gland, leading to a higher release of LH and FSH .
Biochemical Pathways
(D-Trp6)-LHRH affects the hypothalamic-pituitary-gonadal axis, a major endocrine system that plays a key role in reproductive function . By stimulating the release of LH and FSH, it influences the production of sex hormones (estrogen and testosterone), which are crucial for various physiological functions, including reproduction .
Pharmacokinetics
(D-Trp6)-LHRH is often administered in a long-acting microcapsule formulation, designed to release a controlled dose of the peptide over a 30-day period . This allows for a sustained release of the compound, ensuring a constant stimulation of the pituitary gland and a steady release of LH and FSH .
Result of Action
The primary molecular effect of (D-Trp6)-LHRH is the stimulation of LH and FSH release from the pituitary gland . This leads to an increase in the levels of sex hormones, which can have various effects at the cellular level, depending on the target cells. For example, in the ovaries, increased LH and FSH levels can stimulate ovulation, while in certain types of cancer cells, they can inhibit cell proliferation .
Action Environment
The action of (D-Trp6)-LHRH can be influenced by various environmental factors. For instance, the presence of other hormones or compounds can affect the binding of (D-Trp6)-LHRH to its receptors, potentially altering its efficacy . Additionally, factors such as pH and temperature can affect the stability of the compound, potentially influencing its ability to bind to its targets and exert its effects .
Analyse Biochimique
Biochemical Properties
(D-Trp6)-LHRH (free acid) interacts with various enzymes, proteins, and other biomolecules. As an LHRH agonist, it binds to LHRH receptors, triggering a series of biochemical reactions . The nature of these interactions is complex and involves changes in the activity of various enzymes and proteins .
Cellular Effects
(D-Trp6)-LHRH (free acid) has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in vitro studies have shown that (D-Trp6)-LHRH (free acid) can reduce the proliferation of human epithelial ovarian cancer cell lines EFO-21 and EFO-27 .
Molecular Mechanism
The mechanism of action of (D-Trp6)-LHRH (free acid) is complex and operates at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As an LHRH agonist, it binds to LHRH receptors, leading to a cascade of events that ultimately influence cellular function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid involves the use of solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). The process typically starts with the sequential addition of protected amino acids to a solid resin or in solution, followed by deprotection and cleavage from the resin .
Industrial Production Methods: Industrial production of this compound often employs automated peptide synthesizers to ensure high yield and purity. The process involves the use of coupling reagents such as HBTU or DIC and protecting groups like Fmoc or Boc to prevent side reactions .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tryptophan and tyrosine residues.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions can occur at the arginine and serine residues.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of tryptophan can lead to the formation of kynurenine .
Comparaison Avec Des Composés Similaires
- Leuprolide acetate
- Goserelin acetate
- Buserelin acetate
Comparison:
- Leuprolide acetate: Similar mechanism of action but different amino acid sequence.
- Goserelin acetate: Also used in the treatment of prostate cancer but has a different chemical structure.
- Buserelin acetate: Another LHRH analog with similar clinical applications but distinct pharmacokinetic properties .
Uniqueness: 2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid is unique due to its specific amino acid sequence and its high affinity for the LHRH receptor, making it highly effective in clinical applications .
Propriétés
IUPAC Name |
2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H81N17O14/c1-34(2)23-46(56(88)74-45(13-7-21-68-64(65)66)63(95)81-22-8-14-52(81)62(94)71-31-54(85)86)75-58(90)48(25-36-28-69-42-11-5-3-9-40(36)42)77-57(89)47(24-35-15-17-39(83)18-16-35)76-61(93)51(32-82)80-59(91)49(26-37-29-70-43-12-6-4-10-41(37)43)78-60(92)50(27-38-30-67-33-72-38)79-55(87)44-19-20-53(84)73-44/h3-6,9-12,15-18,28-30,33-34,44-52,69-70,82-83H,7-8,13-14,19-27,31-32H2,1-2H3,(H,67,72)(H,71,94)(H,73,84)(H,74,88)(H,75,90)(H,76,93)(H,77,89)(H,78,92)(H,79,87)(H,80,91)(H,85,86)(H4,65,66,68)/t44-,45-,46-,47-,48+,49-,50-,51-,52-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQHWNVOAZRTBZ-PGBVPBMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H81N17O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129418-54-8 | |
| Record name | 129418-54-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


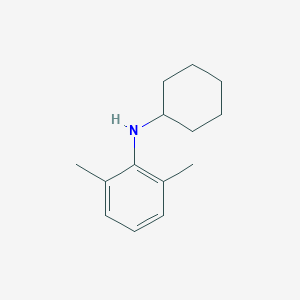
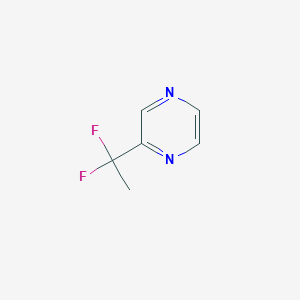
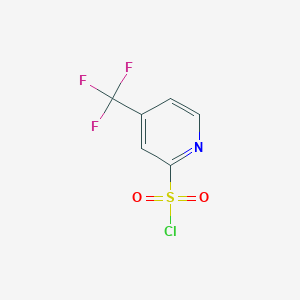
![6-Chloro-7-[(4-methoxyphenyl)methyl]purine](/img/structure/B174271.png)
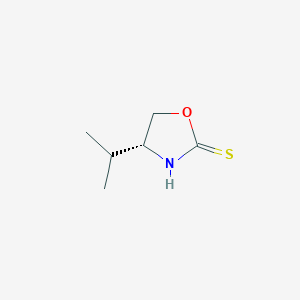
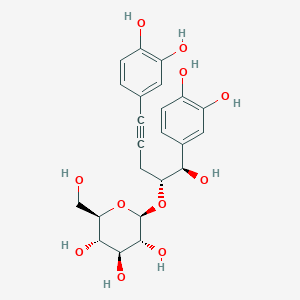
![5H-Imidazo[5,1-a]isoindole](/img/structure/B174278.png)
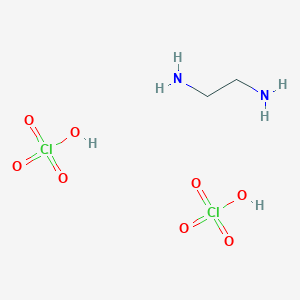
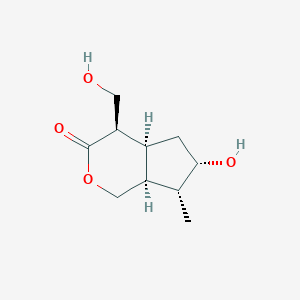
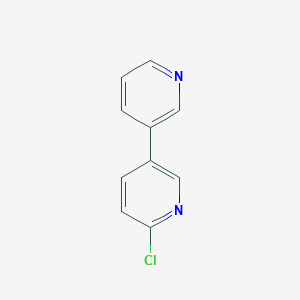
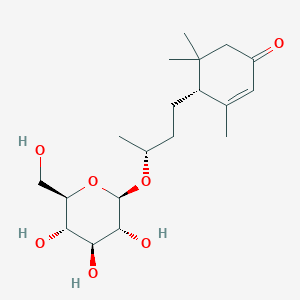
![6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B174288.png)
![5,6-dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B174289.png)
![3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanol](/img/structure/B174292.png)
